

# Spectroscopic Analysis of 2-Fluoro-5-isopropylphenylboronic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Fluoro-5-isopropylphenylboronic acid

**Cat. No.:** B572195

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Disclaimer: As of December 2025, publicly available experimental spectroscopic data for **2-Fluoro-5-isopropylphenylboronic acid** is limited. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 2-fluorophenylboronic acid and other substituted phenylboronic acids. The information herein is intended to serve as a reference for researchers aiming to synthesize and characterize this compound.

## Predicted Spectroscopic Data

The spectral characteristics of **2-Fluoro-5-isopropylphenylboronic acid** are predicted based on the electronic effects of its substituents on the phenyl ring. The fluorine atom is an ortho, para-director and is strongly electronegative. The isopropyl group is an ortho, para-director and is weakly electron-donating. The boronic acid group is a meta-director and is electron-withdrawing.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). Spectra are referenced to a standard solvent like deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, DMSO-d<sub>6</sub>)

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Predicted J (Hz)	Notes
B(OH) <sub>2</sub>	~8.0 (broad s)	Broad Singlet	-	Chemical shift is concentration and water dependent.
H-6	~7.5 - 7.6	Doublet of Doublets (dd)	$^3J(H,H) \approx 8$ Hz, $^4J(H,F) \approx 5$ Hz	
H-4	~7.3 - 7.4	Doublet of Doublets (dd)	$^3J(H,H) \approx 8$ Hz, $^4J(H,F) \approx 2$ Hz	
H-3	~7.1 - 7.2	Doublet of Doublets (dd)	$^3J(H,H) \approx 8$ Hz, $^3J(H,F) \approx 9$ Hz	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~2.9 - 3.1	Septet	$^3J(H,H) \approx 7$ Hz	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.2	Doublet	$^3J(H,H) \approx 7$ Hz	

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted $\delta$ (ppm)	Notes
C-1 (C-B)	~130 - 135	Signal may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
C-2 (C-F)	~160 - 165 (d, $^1J(C,F) \approx 240$ - 250 Hz)	Direct C-F coupling is very large.
C-3	~115 - 120 (d, $^2J(C,F) \approx 20$ - 25 Hz)	
C-4	~125 - 130	
C-5 (C-isopropyl)	~145 - 150	
C-6	~118 - 122 (d, $^2J(C,F) \approx 20$ - 25 Hz)	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~33 - 35	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~23 - 25	

Table 3: Predicted <sup>19</sup>F and <sup>11</sup>B NMR Spectral Data

Nucleus	Predicted $\delta$ (ppm)	Notes
<sup>19</sup> F	~(-110) to (-120)	Chemical shift is influenced by the ortho-boronic acid group.
<sup>11</sup> B	~28 - 33	This range is characteristic of trigonal (sp <sup>2</sup> ) arylboronic acids. The signal is typically broad.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
O-H stretch (Boronic Acid)	3200 - 3500	Strong, Broad	Associated with hydrogen-bonded dimers.
C-H stretch (Aromatic)	3000 - 3100	Medium	
C-H stretch (Aliphatic)	2850 - 3000	Medium	
C=C stretch (Aromatic)	1580 - 1610	Medium to Strong	
B-O stretch (Boronic Acid)	1330 - 1380	Strong	
C-F stretch	1150 - 1250	Strong	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Predicted Mass Spectrometry Data

Ionization Mode	Expected Molecular Ion (m/z)	Key Fragmentation Patterns
Electrospray (ESI+)	~181 ([M+H] <sup>+</sup> )	[M-H <sub>2</sub> O+H] <sup>+</sup> , [M-B(OH) <sub>2</sub> +H] <sup>+</sup>
Electrospray (ESI-)	~179 ([M-H] <sup>-</sup> )	[M-H <sub>2</sub> O-H] <sup>-</sup>

Note: The exact mass will exhibit a characteristic isotopic pattern due to the presence of <sup>10</sup>B and <sup>11</sup>B isotopes.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of arylboronic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-5-isopropylphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). Transfer the solution to a 5 mm NMR tube. It is known that boronic acids can form oligomers, which can lead to poor NMR resolution; using a solvent like d<sub>4</sub>-methanol can sometimes improve spectral quality.[1]
- <sup>1</sup>H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. The spectral width should be set to cover a range of approximately 0-12 ppm.
- <sup>13</sup>C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher NMR spectrometer. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of <sup>13</sup>C.
- <sup>19</sup>F NMR Spectroscopy: Acquire the spectrum on a spectrometer with a fluorine probe. Use a proton-decoupled pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
- <sup>11</sup>B NMR Spectroscopy: Acquire the spectrum using a boron-observe probe. A broad spectral width is recommended due to the wide chemical shift range of boron.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR) Method (Preferred for Powders):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Collect the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- KBr Pellet Method:
  - Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

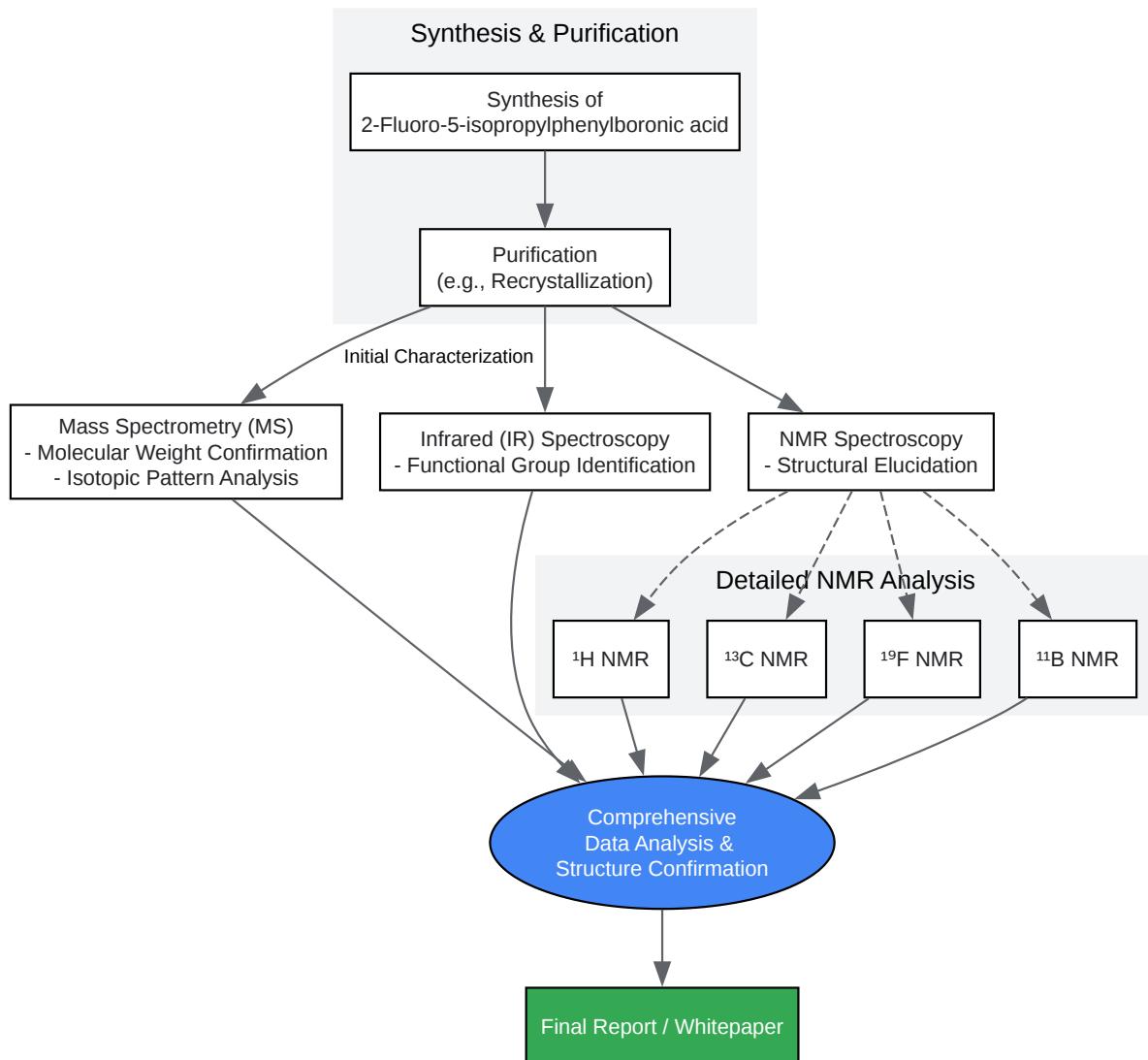
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[\[2\]](#)
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[2\]](#)

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Data Acquisition (Electrospray Ionization - ESI):
  1. Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10  $\mu$ L/min.
  2. Acquire spectra in both positive and negative ion modes.[\[3\]](#)
  3. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
  4. For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the characterization of a novel compound like **2-Fluoro-5-isopropylphenylboronic acid**.



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Spectroscopic analysis workflow for a novel arylboronic acid.

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